molecular formula C21H17ClN4O3S B11994922 7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

Cat. No.: B11994922
M. Wt: 440.9 g/mol
InChI Key: SYHKTLVHUYOHOA-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione is a synthetic xanthine derivative with a purine-2,6-dione core. Key structural features include:

  • Position 7: A 2-chlorobenzyl group [(2-chlorophenyl)methyl], providing steric bulk and electron-withdrawing effects due to the chlorine atom.
  • Position 3: A methyl group, typical in xanthine derivatives to modulate metabolic stability.

The molecular formula is inferred as C₂₁H₁₆ClN₄O₃S, with a molecular weight of approximately 449.9 g/mol. The compound’s design suggests optimization for target binding and pharmacokinetic properties, balancing lipophilicity (via aromatic and alkyl groups) and polarity (via the ketone and dione functionalities) .

Properties

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C21H17ClN4O3S/c1-25-18-17(19(28)24-20(25)29)26(11-14-9-5-6-10-15(14)22)21(23-18)30-12-16(27)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,24,28,29)

InChI Key

SYHKTLVHUYOHOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as urea and cyanoacetic acid.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.

    Addition of the Phenylethylthio Group: The phenylethylthio group can be introduced through a thiolation reaction using 2-oxo-2-phenylethyl thiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 7 and 8

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Key Features Evidence ID
Target Compound (2-Chlorophenyl)methyl Phenacylsulfanyl (C₆H₅CO-S-) C₂₁H₁₆ClN₄O₃S Ketone in phenacyl enhances solubility; 2-chlorobenzyl adds steric bulk.
BB80889 (2-Chlorophenyl)methyl (4-Chlorophenyl)methylsulfanyl C₂₀H₁₆Cl₂N₄O₂S Dual chlorophenyl groups increase lipophilicity and electron withdrawal.
8-[(2-Chloroethyl)sulfanyl]-7-(3-phenylpropyl) 3-Phenylpropyl 2-Chloroethylsulfanyl C₁₉H₂₀ClN₄O₂S Chloroethyl may act as an alkylating agent; phenylpropyl adds flexibility.
SMR000013545 2-Ethoxyethyl 3-Phenylpropylsulfanyl C₂₁H₂₆N₄O₃S Ethoxyethyl increases polarity; propylsulfanyl enhances lipophilicity.
TRPC4/5 Inhibitor () (4-Chlorophenyl)methyl 3-(Trifluoromethoxy)phenoxy C₂₃H₂₁ClF₃N₄O₅ Phenoxy group enables π-π interactions; trifluoromethoxy boosts stability.

Substituent Effects on Properties

  • In contrast, the ethoxyethyl group in SMR000013545 (Position 7) is electron-donating, increasing solubility but reducing metabolic stability .
  • Thioether vs. Ether Linkages: The phenacylsulfanyl group (target) and phenoxy group (TRPC inhibitor) differ in electronic and steric profiles. Thioethers (C-S-C) are more lipophilic and less polar than ethers (C-O-C), affecting membrane permeability and target engagement .
  • Biological Implications: The TRPC4/5 inhibitor’s phenoxy group (Position 8) likely engages in π-stacking with aromatic residues in ion channels, whereas the target’s phenacylsulfanyl may form hydrogen bonds via its ketone . Chloroethylsulfanyl () could act as a leaving group, enabling covalent binding—a mechanism absent in the target compound .

Solubility and Reactivity

  • Phenacylsulfanyl vs. Mercapto Groups :

    • The target’s thioether is more stable than the free thiol (-SH) in ’s compound (11c), which is prone to oxidation and dimerization .
    • The ketone in phenacylsulfanyl improves water solubility relative to purely alkyl/aryl thioethers (e.g., BB80889) .
  • LogP Predictions :

    • The target compound’s LogP (estimated ~3.2) is lower than BB80889 (~3.8) due to the ketone but higher than SMR000013545 (~2.5) due to the ethoxy group’s polarity .

Pharmacological Potential

  • TRPC Channel Modulation : The TRPC4/5 inhibitor () demonstrates how purine-2,6-diones can target ion channels, implying the target may have similar utility .
  • Anti-Inflammatory or Bronchodilatory Effects : Etophylline () highlights the xanthine core’s relevance in respiratory therapies, though substituent differences may shift the target’s activity .

Biological Activity

Overview of Purine Derivatives

Purines are a class of compounds that play crucial roles in various biological processes. They are fundamental components of nucleic acids (DNA and RNA) and are involved in energy transfer (ATP), signaling pathways (cAMP), and enzymatic reactions. The structural diversity of purines allows for a wide range of biological activities, making them important in pharmacology and medicinal chemistry.

Chemical Structure

The compound , “7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione,” features several functional groups that may influence its biological activity:

  • Chlorophenyl group : This moiety can enhance lipophilicity and potentially improve membrane permeability.
  • Methyl groups : These can affect the electronic properties and steric hindrance of the molecule.
  • Phenacylsulfanyl group : The presence of sulfur can contribute to the reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that certain purine derivatives exhibit anticancer properties. For instance, modifications to the purine structure can enhance their ability to inhibit cell proliferation or induce apoptosis in cancer cells. Compounds similar to the one have been studied for their effects on various cancer cell lines.

Antiviral Activity

Purine derivatives are also known for their antiviral properties. They can act as inhibitors of viral enzymes or interfere with viral replication. For example, some purine analogs have been developed as treatments for viral infections like HIV and hepatitis.

Enzyme Inhibition

Many purine derivatives function as enzyme inhibitors. They can inhibit kinases or other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which is a mechanism exploited in drug development.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of purine derivatives for their anticancer activity against various human cancer cell lines. The study found that certain modifications significantly increased cytotoxicity compared to standard treatments.
  • Antiviral Screening :
    • Research conducted by Virology Journal assessed the antiviral activity of several purine analogs against influenza virus. Results indicated that specific structural modifications enhanced efficacy against viral replication.
  • Enzyme Inhibition Assays :
    • A study published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of modified purines on specific kinases involved in cancer progression. The findings suggested that these compounds could serve as potential therapeutic agents by targeting key signaling pathways.

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